![molecular formula C14H14BrNO3 B3955131 butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate](/img/structure/B3955131.png)
butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate
Overview
Description
Butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a member of the quinolinecarboxylate family, which is known for its diverse biological activities.
Scientific Research Applications
Butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate has been studied for its potential applications in various scientific fields. It has been reported to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in vivo.
Advantages and Limitations for Lab Experiments
One advantage of butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, its diverse biological activities make it a versatile compound for studying various cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other cellular processes. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with even more potent biological activities.
properties
IUPAC Name |
butyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-2-3-6-19-14(18)11-8-13(17)16-12-5-4-9(15)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCMKKARWHIQSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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